

Technical Guide: Solubility Profile & Handling of Fmoc-N-Me-Ile-OH

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Compound of Interest

Compound Name: *Fmoc-2-Me-Ile-OH*

Cat. No.: *B1496787*

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Executive Summary

Fmoc-N-Me-Ile-OH (Fmoc-N-methyl-L-isoleucine) is a specialized building block used in Solid Phase Peptide Synthesis (SPPS) to introduce N-methylated residues.^{[1][2][3]} These residues are critical for disrupting hydrogen bonding networks, thereby preventing

-sheet aggregation and improving the pharmacokinetic profile (metabolic stability and membrane permeability) of peptide therapeutics.^[1]

However, the N-methyl group introduces significant steric hindrance.^[1] While it often improves solubility compared to its non-methylated counterpart by reducing intermolecular H-bonding, it imposes strict requirements on solvent choice to ensure rapid coupling kinetics.^[1] This guide details the solubility landscape, dissolution protocols, and handling strategies to maximize coupling efficiency.

Physicochemical Profile

Property	Specification
Chemical Name	Fmoc-N-methyl-L-isoleucine
CAS Number	138775-22-1
Molecular Weight	367.44 g/mol
Molecular Formula	
Appearance	White to off-white powder
Storage	+2°C to +8°C (Desiccated)

Solubility Landscape

The solubility of Fmoc-N-Me-Ile-OH is dictated by the lipophilic Fmoc group and the N-methyl modification.^[1] Unlike standard amino acids, the N-methylation removes a hydrogen bond donor, which generally increases solubility in organic solvents but alters aggregation kinetics during synthesis.^[1]

Quantitative Solubility Data

Solvent	Solubility Rating	Estimated Concentration	Application Context
DMF (N,N-Dimethylformamide)	Excellent	0.5 M (approx. 180 mg/mL)	Primary Solvent. Standard for SPPS coupling reactions.[1]
NMP (N-Methyl-2-pyrrolidone)	Excellent	0.5 M	Preferred Solvent. Superior resin swelling; recommended for "difficult" sequences. [1]
DCM (Dichloromethane)	Good	0.2 M	Used for resin loading; less ideal for coupling due to poor peptide solvation.
DMSO (Dimethyl sulfoxide)	Good	68 mM (up to 250 mM with sonication)	Useful for analysis/NMR. Avoid in coupling due to oxidation risks and removal difficulty.
Water	Insoluble	< 0.1 mg/mL	Non-solvent. Causes immediate precipitation.
Diethyl Ether / Hexane	Insoluble	N/A	Used for precipitation and purification workups.

Critical Solvent Analysis[4]

The Case for NMP over DMF

While DMF is the standard solvent for SPPS, NMP is technically superior for Fmoc-N-Me-Ile-OH.[1] The N-methyl group creates steric bulk that slows down the acylation reaction.[1] NMP has a slightly higher polarity and lower viscosity than DMF, which enhances diffusion rates into

the resin matrix and improves the solvation of the growing peptide chain, mitigating the "difficult sequence" effect often associated with N-methylated peptides.[1]

The Risk of DCM

DCM dissolves Fmoc-N-Me-Ile-OH well but should be avoided as the sole coupling solvent.[1]

DCM does not effectively disrupt secondary structure formation (aggregation) in the growing peptide chain. If the peptide aggregates, the sterically hindered N-methyl residue will fail to couple quantitatively.[1]

Operational Protocol: Dissolution & Handling

Objective: Prepare a 0.2 M solution for automated or manual SPPS.

Reagents & Equipment[1][5]

- Fmoc-N-Me-Ile-OH (Dry, room temperature)[1]
- Solvent: Anhydrous DMF or NMP (Amine-free grade)[1]
- Vortex mixer[1]
- Ultrasonic bath (Optional)

Step-by-Step Workflow

- Equilibration: Allow the refrigerated vial of Fmoc-N-Me-Ile-OH to reach room temperature before opening. Why: Prevents condensation of atmospheric water, which hydrolyzes active esters.
- Weighing: Weigh the required mass into a clean, dry polypropylene or glass vessel.
 - Calculation: For 5 mL of 0.2 M solution, weigh 367.4 mg.
- Solvent Addition: Add 75% of the calculated volume of DMF or NMP.
- Agitation: Vortex for 30-60 seconds. The powder should dissolve rapidly.
 - Observation: The solution should be clear and colorless to pale yellow.

- Volume Adjustment: Add the remaining solvent to reach the final target volume.
- Filtration (Recommended): If using for automated synthesizers, filter through a 0.45 μm PTFE syringe filter to remove any particulate lint from packaging.

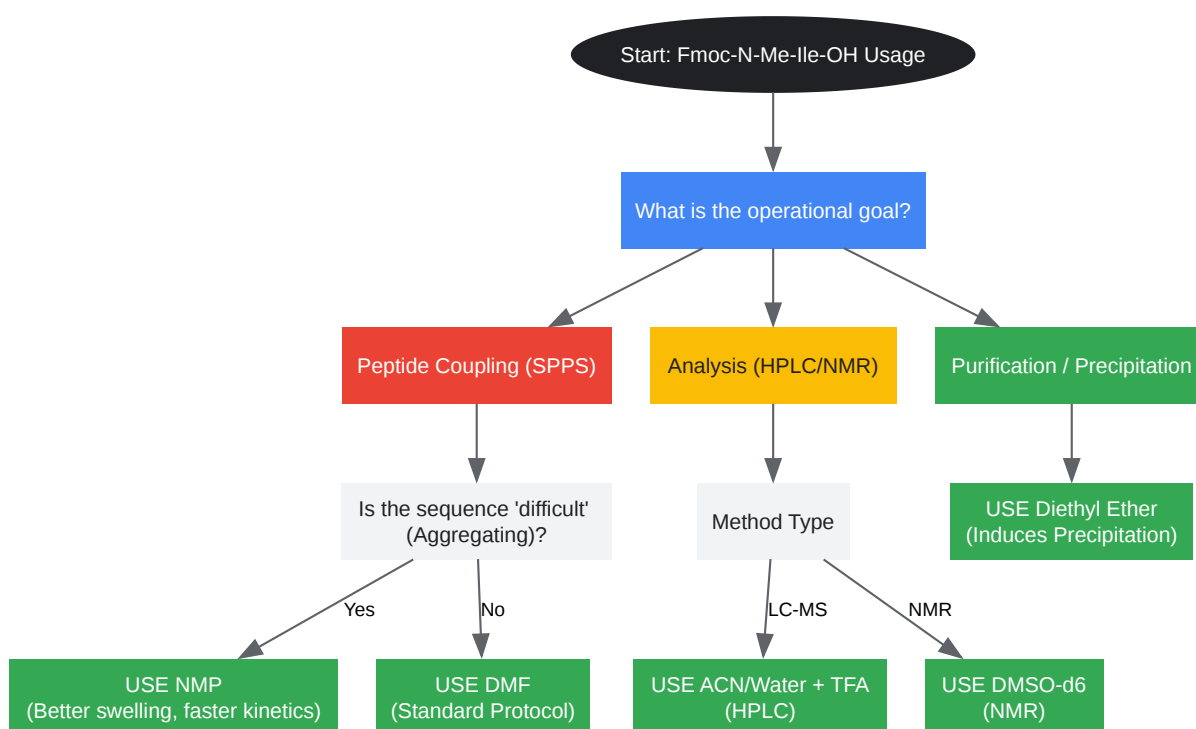
Troubleshooting "Crash Out"

If the substance does not dissolve or precipitates:

- Sonication: Sonicate for 2-5 minutes at ambient temperature.
- Warming: Gently warm to 30-35°C in a water bath. Do not exceed 40°C to prevent Fmoc cleavage.^[1]
- Check Water Content: Ensure the solvent is "peptide grade" (<0.03% water). Water is a potent anti-solvent for protected amino acids.

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the experimental stage.



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Caption: Decision tree for solvent selection based on experimental intent, prioritizing NMP for difficult coupling sequences.

Mechanistic Context: Coupling Challenges

While solubility is rarely the bottleneck for Fmoc-N-Me-Ile-OH, reactivity is.^[1] The N-methyl group introduces steric hindrance that significantly slows down the acylation of the secondary amine.^[1]

- Self-Validating Protocol: To ensure the solubility is effective, you must pair it with high-efficiency coupling reagents.^[1]
 - Standard: HCTU or HATU (0.5 M in DMF).
 - Difficult: HATU/HOAt (0.5 M in NMP).

- Validation: Use the Chloranil Test (for secondary amines) rather than the Kaiser Test (primary amines) to verify coupling completion. The Kaiser test will yield a false negative for N-methylated residues.[1]

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